molecular formula C12H9BF4N2 B13665362 Biphenyldiazonium tetrafluoroborate

Biphenyldiazonium tetrafluoroborate

Cat. No.: B13665362
M. Wt: 268.02 g/mol
InChI Key: HYRSRDNSYYKNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyldiazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring, in this case, biphenyl. The tetrafluoroborate anion (BF₄⁻) serves as a counterion to balance the positive charge on the diazonium group. This compound is widely used in organic synthesis, particularly in the preparation of aryl derivatives through various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyldiazonium tetrafluoroborate can be synthesized through the diazotization of biphenylamine. The process involves the reaction of biphenylamine with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out in an acidic medium at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid to precipitate this compound as a solid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of sodium nitrite to a solution of biphenylamine in hydrochloric acid, followed by the addition of tetrafluoroboric acid. The reaction mixture is maintained at low temperatures to ensure the stability of the diazonium salt. The product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Biphenyldiazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of biphenyldiazonium tetrafluoroborate involves the generation of aryl radicals through the homolytic cleavage of the diazonium group. These aryl radicals can then participate in various chemical reactions, such as substitution and coupling. The tetrafluoroborate anion acts as a stabilizing counterion, ensuring the stability of the diazonium salt in solution .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium tetrafluoroborate
  • Naphthyldiazonium tetrafluoroborate
  • Toluidinediazonium tetrafluoroborate

Uniqueness

Biphenyldiazonium tetrafluoroborate is unique due to its biphenyl structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of liquid-crystalline materials and polymers with unique electronic and optical properties .

Properties

Molecular Formula

C12H9BF4N2

Molecular Weight

268.02 g/mol

IUPAC Name

2-phenylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H9N2.BF4/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1(3,4)5/h1-9H;/q+1;-1

InChI Key

HYRSRDNSYYKNQM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC=CC=C2[N+]#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.